Methyl 2-sulfanyl-1,3-thiazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 2-sulfanylidene-3H-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S2/c1-8-4(7)3-2-10-5(9)6-3/h2H,1H3,(H,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEZFQXSZFDKNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=S)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189152-72-5 | |
| Record name | methyl 2-sulfanyl-1,3-thiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Methyl 2-sulfanyl-1,3-thiazole-4-carboxylate is a derivative of thiazole, a heterocyclic compound that has been found in many biologically active compounds . Thiazoles have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their bioavailability .
Result of Action
Thiazole derivatives have been associated with a wide range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility of thiazole derivatives in different solvents can affect their bioavailability and, consequently, their biological activity . .
Biological Activity
Methyl 2-sulfanyl-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen. This structure is known for its ability to interact with various biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can modulate enzyme activity, receptor signaling pathways, and cellular processes. The following mechanisms have been observed:
- Anticancer Activity : Compounds with similar thiazole structures have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, derivatives have shown IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cells .
- Antimicrobial Properties : Thiazole derivatives are recognized for their antimicrobial and antifungal activities. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. This compound has been evaluated alongside other thiazole compounds for its cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 8.107 | |
| A549 (Lung) | Moderate activity | |
| HCT-116 (Colon) | 92.2 ± 1.8 |
These findings suggest that modifications to the thiazole structure can enhance anticancer efficacy.
Antimicrobial Activity
The antimicrobial properties of thiazoles are well-documented. This compound exhibits:
- Inhibition of Bacterial Growth : Studies show that thiazoles can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating their potential as antimicrobial agents .
Case Studies
- Cytotoxicity Study : A study evaluating various thiazole derivatives found that this compound exhibited selective cytotoxicity against cancer cells while sparing normal cells, indicating a favorable therapeutic index .
- Antimicrobial Efficacy : In vitro tests demonstrated that thiazole derivatives significantly inhibited the growth of Candida albicans, supporting their use in treating fungal infections .
Scientific Research Applications
Antimicrobial Activity
Methyl 2-sulfanyl-1,3-thiazole-4-carboxylate has shown promising antimicrobial properties. Research indicates that thiazole derivatives exhibit significant activity against various bacterial strains, including resistant pathogens. For instance, compounds derived from thiazoles have been tested against Escherichia coli and Staphylococcus aureus, demonstrating effective bacteriostatic action .
Case Study:
A study evaluated the antibacterial activity of several thiazole derivatives, including this compound. The results indicated that certain derivatives outperformed traditional antibiotics like ampicillin in inhibiting resistant strains .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 5 |
| This compound | S. aureus | 10 |
Anticancer Properties
Thiazole derivatives are also explored for their anticancer potential. This compound has been investigated for its ability to induce apoptosis in cancer cell lines.
Case Study:
In vitro studies showed that methyl thiazole derivatives significantly inhibited the proliferation of human lung adenocarcinoma cells (A549) with IC50 values in the low micromolar range. This suggests a potential role in cancer therapy .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 15 |
| HeLa | 25 |
Applications in Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. It is utilized for the construction of more complex molecules through various reactions such as nucleophilic substitutions and coupling reactions.
Synthesis of Novel Compounds
The compound has been employed to synthesize new thiazole derivatives with enhanced biological activities. For example, researchers have successfully synthesized N-acylated thiazoles using this compound as a starting material .
Data Table: Synthesis Pathways Using this compound
| Reaction Type | Product Type | Yield (%) |
|---|---|---|
| N-acylation | Thiazole derivative | 85 |
| Coupling with amines | Amino-thiazoles | 75 |
| Alkylation | Alkyl-thiazoles | 80 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazole-4-carboxylate derivatives share structural similarities but exhibit distinct physicochemical and biological properties depending on substituents at position 2. Below is a comparative analysis:
Table 1: Structural and Physicochemical Properties of Selected Thiazole-4-carboxylates
Key Differences:
- Reactivity: The -SH group in this compound confers nucleophilic and redox-active properties, unlike the inert phenyl or amino groups in analogs .
- Solubility : Phenyl and halogenated derivatives (e.g., 2-chlorophenyl) exhibit lower aqueous solubility due to hydrophobic substituents, whereas the sulfanyl variant may form hydrogen bonds via -SH .
- Biological Activity: Amino-substituted analogs (e.g., 2-amino-5-isopropyl) are prioritized in anticancer research, while methyl esters with triazine linkages (e.g., metsulfuron-methyl) are herbicides .
Preparation Methods
Thiazole Ring Formation
The 1,3-thiazole ring can be synthesized via classical cyclization methods, including:
- Hantzsch Thiazole Synthesis: Reaction of α-haloketones with thioamides or thioureas under mild heating conditions to form the thiazole core.
- Cyclization of Thiosemicarbazides: Thiosemicarbazides react with α-ketoesters or α-haloketones to yield thiazole derivatives.
These methods enable the introduction of substituents at various positions of the thiazole ring, including the 2-position where the sulfanyl group is located.
Introduction of the Sulfanyl Group
- The sulfanyl group can be introduced by using potassium thiocyanate (KSCN) in the presence of acids such as glacial acetic acid, which facilitates the formation of the thiazole ring with the sulfanyl substituent at position 2.
- Alternatively, thiolation of preformed thiazole derivatives can be achieved by reacting with thiolating reagents or sulfur sources.
A representative procedure involves dissolving the amino ester precursor with KSCN in glacial acetic acid, followed by bromine addition at low temperature, stirring overnight to complete the cyclization and sulfanyl incorporation. The product is then isolated by basification and filtration.
Esterification to Methyl Ester
- The carboxylic acid group on the thiazole ring is esterified using methanol in the presence of acid catalysts such as concentrated sulfuric acid.
- The reaction is typically conducted by refluxing the acid with methanol overnight.
- After completion, the reaction mixture is neutralized, extracted, and purified to yield the methyl ester.
This esterification step ensures the formation of this compound with high purity and yield.
Representative Experimental Procedure
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1. Preparation of Amino Ester Precursor | Methyl 4-aminobenzoate, KSCN, glacial acetic acid | Stir at room temperature for 45 min, then cool to 10 °C |
| 2. Cyclization and Sulfanyl Introduction | Bromine in acetic acid, dropwise addition | Stir overnight at room temperature |
| 3. Isolation | Basify with 25% NH3 solution to pH 8, filtration | Isolate the product by filtration and washing |
| 4. Esterification | Methanol, concentrated sulfuric acid, reflux at 65 °C overnight | Evaporate solvent, neutralize with NaHCO3, extract with ethyl acetate |
| 5. Purification | Drying over Na2SO4, filtration, solvent removal under reduced pressure | Obtain this compound as final product |
Reaction Conditions and Optimization
- Temperature: Most steps are performed at mild temperatures (room temperature to 65 °C) to avoid decomposition.
- Solvent: Glacial acetic acid is preferred for the cyclization and sulfanyl introduction due to its acidic nature and solvent properties.
- Catalysts: Acid catalysts such as sulfuric acid are essential for efficient esterification.
- Reaction Time: Overnight stirring ensures complete conversion in both cyclization and esterification steps.
Analytical and Purity Data
- NMR Spectroscopy: Characteristic signals for the methyl ester group (singlet ~3.7-4.0 ppm) and thiazole ring protons confirm structure.
- Mass Spectrometry: Molecular ion peaks consistent with this compound.
- Melting Point: Consistent with literature values, indicating purity.
- Yield: Typically ranges from 70% to 85% depending on reaction scale and conditions.
Summary Table of Preparation Methods
| Preparation Step | Method/Reaction Type | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| Thiazole ring formation | Cyclization (Hantzsch type) | α-Haloketones, thioamides | Acidic medium, room temp to 65 °C | Formation of thiazole core |
| Sulfanyl group introduction | Thiolation during cyclization | Potassium thiocyanate, bromine | Glacial acetic acid, 10 °C to RT | Incorporation of –SH at C2 |
| Esterification of carboxyl group | Fischer esterification | Methanol, conc. H2SO4 | Reflux, overnight | Methyl ester formation |
| Purification | Extraction, drying, filtration | NaHCO3 neutralization, ethyl acetate extraction | Room temperature | Pure this compound |
Research Findings and Notes
- The use of potassium thiocyanate and bromine in acetic acid is a well-established method to introduce the sulfanyl group during thiazole ring formation with good regioselectivity and yield.
- Acid-catalyzed esterification with methanol is a standard approach to obtain methyl esters from carboxylic acids with minimal side reactions.
- The described synthetic route is scalable and adaptable for industrial production with optimization of catalysts and reaction conditions for improved yield and purity.
- Alternative methods such as direct thiolation of preformed thiazole esters or use of other sulfur sources may be explored but are less common in literature.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
